Fratide -

Fratide

Catalog Number: EVT-1805701
CAS Number:
Molecular Formula: C55H102N2O2
Molecular Weight: 823.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fratide is derived from the Frizzled-Related Antigen (FRA) family of proteins, which are implicated in the regulation of Wnt signaling. It is classified as a small peptide inhibitor and is often studied within the context of cancer research and metabolic disorders due to its effects on GSK3β activity. The classification of Fratide can be summarized as follows:

  • Type: Peptide Inhibitor
  • Target: Glycogen Synthase Kinase 3 Beta
  • Biological Role: Modulator of cell signaling pathways
Synthesis Analysis

Methods of Synthesis

Fratide can be synthesized through various chemical methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The SPPS method allows for the sequential addition of amino acids to form the peptide chain, which can be modified to enhance its stability and bioactivity.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Step 1: Attach the first amino acid to a solid support.
    • Step 2: Sequentially add protected amino acids using coupling reagents.
    • Step 3: Remove protecting groups to allow further reactions.
    • Step 4: Cleave the peptide from the solid support and purify it using techniques such as high-performance liquid chromatography (HPLC).
  2. Recombinant DNA Technology:
    • Involves inserting the gene encoding Fratide into a plasmid vector, which is then introduced into host cells (e.g., bacteria or yeast) for expression and purification.
Molecular Structure Analysis

Structure and Data

Fratide's molecular structure consists of a sequence of amino acids that interact specifically with GSK3β. The structural analysis typically employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate its conformation.

  • Molecular Formula: C₁₉H₂₃N₃O₄S
  • Molecular Weight: Approximately 389.47 g/mol
  • Key Structural Features: Contains critical residues that are essential for binding to GSK3β, including lysine and arginine residues that participate in hydrogen bonding.
Chemical Reactions Analysis

Reactions and Technical Details

Fratide interacts with GSK3β through specific binding sites, leading to inhibition of its kinase activity. The primary reaction involves the formation of a complex between Fratide and GSK3β, which alters the enzyme's conformation.

  1. Binding Reaction:
    GSK3 +FratideGSK3 Fratide Complex\text{GSK3 }+\text{Fratide}\rightleftharpoons \text{GSK3 Fratide Complex}
  2. Inhibition Mechanism:
    • The binding disrupts ATP binding at the active site, preventing phosphorylation of substrates.
Mechanism of Action

Process and Data

The mechanism by which Fratide inhibits GSK3β involves several key steps:

  1. Binding Affinity: Fratide binds to the ATP-binding site on GSK3β, altering its conformation.
  2. Conformational Change: This binding induces a change in the enzyme's structure that prevents substrate access.
  3. Biological Implications: By inhibiting GSK3β, Fratide enhances Wnt signaling pathways, promoting cellular proliferation and survival.

Data from molecular dynamics simulations indicate that mutations in GSK3β can significantly affect Fratide binding affinity and efficacy, providing insights into potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Sensitive to heat and pH changes; requires careful storage conditions.

Chemical Properties

  • pH Stability Range: Active within a physiological pH range (6.5 - 7.5).
  • Degradation Pathways: Subject to enzymatic degradation by proteases if not adequately protected.
Applications

Scientific Uses

Fratide has significant potential in scientific research, particularly in:

  • Cancer Research: As an inhibitor of GSK3β, Fratide is explored for its ability to promote tumor cell proliferation by modulating Wnt signaling.
  • Metabolic Disorders: Investigated for its role in enhancing insulin sensitivity through inhibition of GSK3β.
  • Neurodegenerative Diseases: Studied for potential applications in conditions like Alzheimer's disease due to its influence on neuronal survival pathways.
Molecular Mechanisms of FRATide in Cellular Signaling Pathways

FRATide as a Selective Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)

Structural Basis for GSK-3β Binding and Inhibition

FRATide (SQPETRTGDDDPHRLLQQLVLSGNLIKEAVRRLHSRRLQ) is a 39-amino acid peptide derived from the FRAT1 (Frequently Rearranged in Advanced T-cell lymphomas) protein, which functions as the mammalian homolog of GSK-3-binding proteins [2]. Its molecular weight is 4534.11 Da (chemical formula: C₁₉₂H₃₂₇N₆₇O₆₀), with the structural configuration enabling highly specific interaction with GSK-3β [2]. The binding mechanism involves a conserved 34-amino acid domain that directly competes for the same binding pocket on GSK-3β normally occupied by Axin—a critical scaffold protein in the Wnt signaling complex [6]. Biophysical analyses reveal that FRATide binding induces conformational changes in the kinase domain of GSK-3β, particularly through interactions involving the catalytic cleft and activation loop. This structural alteration impedes GSK-3β's accessibility to certain substrates while preserving its catalytic activity toward others, establishing FRATide's function as an allosteric modulator rather than a direct enzymatic inhibitor [6]. The binding occurs with high affinity (Kd ~150 nM) and involves electrostatic interactions between positively charged residues in FRATide (notably Arg-rich regions) and negatively charged surface residues on GSK-3β [4].

Table 1: Structural Features of FRATide-GSK-3β Interaction

Interaction DomainKey ResiduesFunctional ConsequenceBiological Significance
N-terminal motifSer³, Glu⁴, Thr⁶Stabilizes kinase domainAnchors FRATide to GSK-3β surface
Central α-helixLeu¹⁷, Leu¹⁸, Val²⁰Hydrophobic packingDisplaces Axin binding
C-terminal arginine clusterArg³³, Arg³⁶, Arg³⁷Electrostatic interactionsBlocks primed substrate access
β-sheet interfaceGln²¹, Leu²², Ser²³Hydrogen bonding networkInduces conformational change in activation loop

Disruption of GSK-3/Axin/β-Catenin Complex Formation

The GSK-3/Axin/β-catenin destruction complex represents a fundamental regulatory node in Wnt signaling, where GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation [7]. FRATide exerts its biological effect by competitively inhibiting the interaction between GSK-3β and Axin, thereby preventing the assembly of this multiprotein complex [2] [7]. Biochemical studies demonstrate that FRATide binding reduces Axin-GSK-3β affinity by >90%, effectively decoupling GSK-3β from the destruction complex [7]. This disruption has two principal consequences: (1) β-catenin phosphorylation is markedly diminished, allowing its cytoplasmic accumulation and nuclear translocation; and (2) the stoichiometric balance of the destruction complex is destabilized, as evidenced by reduced Axin polymerization and increased ubiquitin-mediated degradation of complex components [7]. Computational models of signaling networks confirm that FRATide-mediated complex disruption amplifies Wnt pathway activity by altering signal transduction dynamics, particularly through reducing the phosphorylation efficiency of β-catenin by over 70% while leaving GSK-3β's activity toward non-Wnt substrates largely intact [7].

Role in Wnt Signaling Modulation

Impact on Non-Primed Substrate Phosphorylation Specificity

GSK-3β typically requires substrate "priming" – initial phosphorylation at a C-terminal site – for efficient recognition and phosphorylation of its targets [4]. FRATide selectively inhibits GSK-3β's activity toward primed substrates (e.g., β-catenin, Axin) while preserving its ability to phosphorylate non-primed substrates (e.g., glycogen synthase) [2] [4]. This specificity arises from FRATide's binding position, which sterically blocks the primed substrate docking site on GSK-3β without affecting the catalytic core or non-primed substrate binding grooves [4]. Structural analyses reveal that FRATide binding induces a 15° rotation in the GSK-3β N-lobe, reconfiguring the substrate-binding channel to exclude extended polypeptides containing primed phosphorylation motifs [6]. Consequently, phosphorylation efficiency for primed substrates decreases by 85-95%, while non-primed substrates experience only marginal (<15%) reduction in phosphorylation kinetics [4]. This discriminatory effect underpins FRATide's value as a molecular tool for dissecting Wnt-independent functions of GSK-3β in metabolic regulation and cellular homeostasis.

Differential Effects on Downstream Targets

The functional dichotomy in FRATide's modulation of GSK-3β activity manifests distinctly in downstream signaling outcomes:

  • β-Catenin Stabilization: Through disruption of the destruction complex (as detailed in 1.1.2), FRATide treatment elevates cytoplasmic β-catenin levels 3-5 fold within 2 hours, triggering nuclear translocation and activation of TCF/LEF-mediated transcription. Genome-wide analyses show >200 Wnt target genes upregulated following FRATide administration, including cyclin D1, c-Myc, and Axin2 itself [7]. This transcriptional reprogramming drives fundamental processes in development and oncogenesis, particularly by enhancing cell proliferation and stemness phenotypes.

  • Glycogen Synthase Phosphorylation: Unlike its effects on β-catenin, FRATide does not inhibit GSK-3β-mediated phosphorylation of glycogen synthase (GS) at Ser641, Ser645, and Ser649 [2]. Metabolic studies confirm unchanged GS activity and glycogen synthesis rates in FRATide-treated cells, demonstrating that the peptide does not globally inhibit GSK-3β but rather redirects its activity. This specificity is attributed to GS being a non-pred substrate that interacts with GSK-3β through distinct molecular interfaces unaffected by FRATide binding [4].

  • eIF2B Regulation: The eukaryotic translation initiation factor 2B (eIF2B), another primed substrate of GSK-3β, shows only partial (30-40%) reduction in phosphorylation following FRATide treatment [2]. This intermediate effect suggests additional regulatory layers in eIF2B phosphorylation, potentially involving alternative kinases or compensatory mechanisms that maintain translational control despite partial GSK-3β inhibition.

Table 2: Differential Effects of FRATide on GSK-3β Substrates

SubstratePriming RequirementPhosphorylation ChangeFunctional OutcomePathway Association
β-CateninPrimed (by CK1)↓↓↓ (85-95% inhibition)Stabilization, nuclear translocationWnt signaling
AxinPrimed (autophosphorylation)↓↓↓ (90% inhibition)Destabilization of destruction complexWnt signaling
Glycogen synthaseNon-primed↔ (no significant change)Unaltered glycogen metabolismMetabolic regulation
eIF2BPrimed↓ (30-40% inhibition)Moderate impact on translationProtein synthesis
MycPrimed (by MAPK)↓↓ (70% inhibition)Reduced degradation, oncogenic potentialCell proliferation

These substrate-specific effects position FRATide as a precision tool for Wnt pathway manipulation without globally disrupting GSK-3β's diverse cellular functions. The molecular basis for this discrimination lies in FRATide's unique binding mode that selectively obstructs primed-substrate docking while preserving catalytic competence toward non-primed substrates and structurally distinct binding partners [4] [7].

Compounds Mentioned

  • FRATide
  • Glycogen Synthase Kinase-3β (GSK-3β)
  • β-Catenin
  • Axin
  • Glycogen Synthase
  • eIF2B

Properties

Product Name

Fratide

IUPAC Name

2-[[2-(2-hydroxyethylamino)-5-methyl-4-[[1-methyl-4,4-bis(octadeca-9,12-dienyl)cyclohexyl]methyl]cyclohexyl]amino]ethanol

Molecular Formula

C55H102N2O2

Molecular Weight

823.4 g/mol

InChI

InChI=1S/C55H102N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-55(38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)41-39-54(4,40-42-55)49-51-48-53(57-44-46-59)52(47-50(51)3)56-43-45-58/h13-16,19-22,50-53,56-59H,5-12,17-18,23-49H2,1-4H3

InChI Key

LXTZCWVDCKQYON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(CCC(CC1)(C)CC2CC(C(CC2C)NCCO)NCCO)CCCCCCCCC=CCC=CCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.